molecular formula C16H17N5O4S2 B3864343 3-[4-(CARBAMIMIDAMIDOSULFONYL)PHENYL]-1-(4-METHOXYBENZOYL)THIOUREA

3-[4-(CARBAMIMIDAMIDOSULFONYL)PHENYL]-1-(4-METHOXYBENZOYL)THIOUREA

Cat. No.: B3864343
M. Wt: 407.5 g/mol
InChI Key: HYNDXADERDVTHV-UHFFFAOYSA-N
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Description

3-[4-(CARBAMIMIDAMIDOSULFONYL)PHENYL]-1-(4-METHOXYBENZOYL)THIOUREA is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiourea group, a methoxybenzoyl group, and a carbamimidamidosulfonyl group, which contribute to its distinct chemical properties.

Properties

IUPAC Name

N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4S2/c1-25-12-6-2-10(3-7-12)14(22)20-16(26)19-11-4-8-13(9-5-11)27(23,24)21-15(17)18/h2-9H,1H3,(H4,17,18,21)(H2,19,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNDXADERDVTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(CARBAMIMIDAMIDOSULFONYL)PHENYL]-1-(4-METHOXYBENZOYL)THIOUREA typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-methoxybenzoyl chloride with thiourea in the presence of a base to form the intermediate 1-(4-methoxybenzoyl)thiourea. This intermediate is then reacted with 4-(carbamimidamidosulfonyl)phenyl isocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reaction. The purification process typically involves recrystallization or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(CARBAMIMIDAMIDOSULFONYL)PHENYL]-1-(4-METHOXYBENZOYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxybenzoyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

3-[4-(CARBAMIMIDAMIDOSULFONYL)PHENYL]-1-(4-METHOXYBENZOYL)THIOUREA has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[4-(CARBAMIMIDAMIDOSULFONYL)PHENYL]-1-(4-METHOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The molecular pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[4-(CARBAMIMIDAMIDOSULFONYL)PHENYL]-1-(4-METHOXYBENZOYL)THIOUREA include other thiourea derivatives and benzoyl-substituted compounds. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the carbamimidamidosulfonyl group, in particular, may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(CARBAMIMIDAMIDOSULFONYL)PHENYL]-1-(4-METHOXYBENZOYL)THIOUREA
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3-[4-(CARBAMIMIDAMIDOSULFONYL)PHENYL]-1-(4-METHOXYBENZOYL)THIOUREA

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